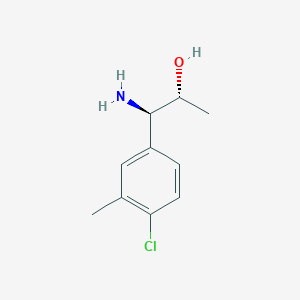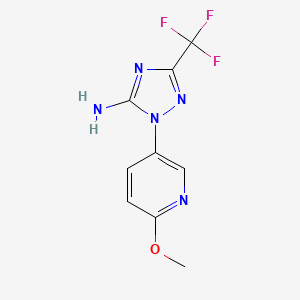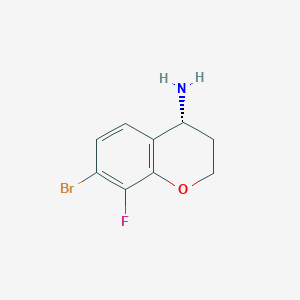
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.
Introduction of the Fluoro and Methoxycarbonyl Groups: The aromatic ring is functionalized with fluoro and methoxycarbonyl groups through electrophilic aromatic substitution reactions.
Attachment of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides.
Protection with Tert-butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis, as well as the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or alter specific functional groups, such as reducing the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and psychiatric disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-fluoro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(3-chloro-4-(methoxycarbonyl)phenyl)-2-isopropylpiperazine-1-carboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.
Tert-butyl 4-(3-fluoro-4-(acetoxy)phenyl)-2-isopropylpiperazine-1-carboxylate: Similar structure but with an acetoxy group instead of a methoxycarbonyl group.
Uniqueness
The presence of the fluoro and methoxycarbonyl groups, along with the piperazine ring, allows for specific interactions with biological targets and chemical reagents, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C20H29FN2O4 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
tert-butyl 4-(3-fluoro-4-methoxycarbonylphenyl)-2-propan-2-ylpiperazine-1-carboxylate |
InChI |
InChI=1S/C20H29FN2O4/c1-13(2)17-12-22(9-10-23(17)19(25)27-20(3,4)5)14-7-8-15(16(21)11-14)18(24)26-6/h7-8,11,13,17H,9-10,12H2,1-6H3 |
InChI Key |
CBPNPTRIASQEPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2-Dimethyl-7-morpholino-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B13054926.png)
![2-((Benzyloxy)carbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13054931.png)
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)


![(1S,2S)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13054955.png)


![6-(tert-Butylsulfonyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13054960.png)

![3-[(2-Phenylquinolin-4-yl)carbonyl]-1-vinylpyrrolidin-2-one](/img/structure/B13054978.png)
![7-Fluoro-4-(hydroxymethyl)-5-azaspiro[2.4]heptan-6-one](/img/structure/B13054984.png)
